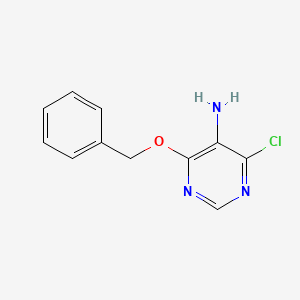

4-(Benzyloxy)-6-chloropyrimidin-5-amine

Description

The Pyrimidine (B1678525) Nucleus as a Privileged Heterocyclic Scaffold in Organic Synthesis

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is widely recognized as a "privileged scaffold". This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a highly valuable starting point for drug discovery. The prevalence of the pyrimidine core in essential biomolecules such as the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA, underscores its biological importance. This inherent biological relevance has inspired chemists to utilize the pyrimidine nucleus as a template for designing a vast array of therapeutic agents. Its structural features allow for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activities.

Strategic Importance of Functionalized Pyrimidines in Chemical Transformations

Functionalized pyrimidines are key building blocks in organic synthesis, offering multiple reactive sites for the construction of more complex molecular architectures. The strategic placement of various functional groups on the pyrimidine ring, such as halogens, amines, and alkoxy groups, allows for a wide range of chemical transformations. Halogenated pyrimidines, for instance, are particularly valuable as they can readily participate in nucleophilic aromatic substitution (SNAr) reactions and various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a diverse library of pyrimidine derivatives. The amino group, on the other hand, can act as a nucleophile or be transformed into other functional groups, further expanding the synthetic utility of these compounds.

Scope and Objectives of Research on 4-(Benzyloxy)-6-chloropyrimidin-5-amine

The primary research interest in this compound stems from its utility as a precursor to biologically significant molecules. The strategic arrangement of its functional groups makes it an ideal starting point for the synthesis of substituted purines, which are a core component of many approved drugs. The objective of research involving this compound is often to develop efficient and versatile synthetic routes to novel purine (B94841) analogues and other fused pyrimidine systems. By systematically exploring the reactivity of the chloro and amino groups, researchers can generate libraries of compounds for biological screening. The ultimate goal is to identify new lead compounds for the development of therapeutics targeting a range of diseases, from cancer to viral infections. The research aims to leverage the unique chemical properties of this intermediate to access complex molecular architectures that would be difficult to synthesize through other means.

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClN3O |

|---|---|

Molecular Weight |

235.67 g/mol |

IUPAC Name |

4-chloro-6-phenylmethoxypyrimidin-5-amine |

InChI |

InChI=1S/C11H10ClN3O/c12-10-9(13)11(15-7-14-10)16-6-8-4-2-1-3-5-8/h1-5,7H,6,13H2 |

InChI Key |

WYIZDWGRGFUMSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=NC=N2)Cl)N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 4 Benzyloxy 6 Chloropyrimidin 5 Amine

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry, enabling the introduction of a wide array of functional groups. In the case of 4-(benzyloxy)-6-chloropyrimidin-5-amine, the reaction is centered at the C-6 position, where the chlorine atom serves as a leaving group.

A critical aspect of the reactivity of this compound is the competition between the chlorine atom at C-6 and the benzyloxy group at C-4 as potential leaving groups in SNAr reactions. Generally, halides are better leaving groups than alkoxy groups in SNAr reactions.

Studies on the closely related 4-(benzyloxy)-6-chloro-5-nitropyrimidine have provided significant insights into this competitive reactivity. When this nitro-analog is treated with primary amines, substitution occurs preferentially at the C-6 position, displacing the chlorine atom while leaving the C-4 benzyloxy group intact. chemrxiv.org This indicates that the C-Cl bond is significantly more labile under these conditions. However, the reaction landscape can change with reaction conditions. Under mild conditions with an excess of a primary amine, a sequential disubstitution has been observed, where the chlorine is displaced first, followed by the displacement of the alkoxy group to yield a symmetrically substituted 4,6-diamino-5-nitropyrimidine. chemrxiv.org This unexpected lability of the alkoxy group highlights its potential to act as a leaving group under certain circumstances, although it is less reactive than the chlorine.

Table 1: Competitive Substitution in 6-Alkoxy-4-chloro-5-nitropyrimidines with Benzylamine This table is based on data for the analogous 5-nitro compound, which serves as a model for the reactivity of the 5-amino compound.

| Starting Material | Reagent | Conditions | Major Product | Reference |

| 4-Alkoxy-6-chloro-5-nitropyrimidine | 1.5 equiv. Benzylamine | Room Temp, TEA, DCM | 4,6-Bis(benzylamino)-5-nitropyrimidine | chemrxiv.org |

| 4-Benzyloxy-6-chloro-5-nitropyrimidine | 2 equiv. Benzylamine | Room Temp, TEA, DCM | 4,6-Bis(benzylamino)-5-nitropyrimidine | chemrxiv.org |

Influence of Amino and Benzyloxy Substituents on SNAr Regio- and Chemoselectivity

The regioselectivity and rate of SNAr reactions are heavily influenced by the electronic properties of the substituents on the pyrimidine ring. The presence of electron-withdrawing groups typically activates the ring toward nucleophilic attack, whereas electron-donating groups deactivate it.

In this compound, both the C-5 amino group and the C-4 benzyloxy group are electron-donating through resonance. This electron donation increases the electron density of the pyrimidine ring, making it less electrophilic and thus less reactive towards nucleophiles compared to pyrimidines bearing electron-withdrawing groups (e.g., a nitro group). chemrxiv.orgchemrxiv.org Consequently, more forcing conditions may be required to achieve substitution at the C-6 position.

The position of these groups is also critical. An electron-donating group at C-6 on a 2,4-dichloropyrimidine (B19661) has been shown to direct SNAr reactions to the C-2 position. wuxiapptec.com In the target molecule, the combined electron-donating effect of the C-5 amino and C-4 benzyloxy groups deactivates the adjacent C-6 position, yet the inherent reactivity of the C-Cl bond still allows it to be the primary site for SNAr, as it is the most viable leaving group on the ring. The chemoselectivity is therefore strongly biased towards the displacement of the chlorine atom over the other substituents.

The C-6 chloro group of this compound can be displaced by a variety of nucleophiles, with amines being the most extensively studied. This reaction is a key step in the synthesis of precursors for biologically active molecules, including kinase inhibitors. A diverse range of primary and secondary amines, both aliphatic and aromatic, can be employed to functionalize the C-6 position.

The reaction conditions for these aminations can vary. While some reactions proceed under weakly basic or thermal conditions, acid-promoted aminations, particularly with less nucleophilic aromatic amines, have also been proven effective, even in aqueous media. nih.gov The choice of solvent and base is crucial for optimizing the yield and preventing side reactions.

Table 2: Examples of Amine Nucleophiles in SNAr Reactions with Chloropyrimidines This table presents examples from various chloropyrimidine systems to illustrate the scope of applicable amine nucleophiles.

| Pyrimidine Substrate | Amine Nucleophile | Product Type | Reference |

| 4,6-Dichloro-5-methoxypyrimidine | Cyclopentylamine | 4-Amino-6-chloro-5-methoxypyrimidine | nih.gov |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | 4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidine | nih.gov |

| 5-Chloro-2,4,6-trifluoropyrimidine | Morpholine | 4-Morpholino-5-chloro-2,6-difluoropyrimidine | researchgate.net |

| 2,4-Dichloroquinazoline | Benzylamine | 2-Chloro-4-(benzylamino)quinazoline | nih.gov |

Reactions Involving the Primary Amine Moiety at C-5

The primary amino group at the C-5 position is a versatile functional handle, enabling further elaboration of the pyrimidine core through acylation, alkylation, and, most significantly, cyclization reactions to form fused heterocyclic systems.

The C-5 primary amine exhibits typical nucleophilic character and can readily undergo acylation and alkylation. Acylation can be achieved using standard reagents such as acyl chlorides or anhydrides in the presence of a base to yield the corresponding 5-acetamido or 5-benzamido derivatives. These reactions serve to protect the amine or to introduce new functional groups.

Alkylation of the C-5 amino group with alkyl halides can also be performed. However, these reactions can sometimes lead to unexpected intramolecular cyclizations, especially when the alkylating agent contains an additional electrophilic or nucleophilic site. nih.gov Control of the reaction conditions is essential to achieve the desired mono- or di-alkylated product without competing side reactions.

One of the most important transformations of 5-aminopyrimidines is their use as precursors for the synthesis of fused bicyclic heterocycles, such as purines and pyrimido[4,5-d]pyrimidines. These scaffolds are of immense importance in medicinal chemistry.

Synthesis of Purine (B94841) Analogs: The synthesis of the purine ring system from a 5-aminopyrimidine (B1217817) precursor involves the construction of the five-membered imidazole (B134444) ring. This is typically achieved by first introducing a suitable substituent at the C-6 position (via SNAr as described in section 3.1.3) and then performing a cyclization reaction that involves the C-5 amine and the C-6 substituent. For instance, after substitution of the C-6 chlorine with an amine, the resulting 4-(benzyloxy)-6-aminopyrimidin-5-amine can be cyclized with reagents like formic acid or triethyl orthoformate to close the imidazole ring and form a 6-benzyloxypurine (B160809) derivative.

Synthesis of Pyrimido[4,5-d]pyrimidine (B13093195) Analogs: Alternatively, the 5-amino group can react with various one-carbon electrophiles to build a second pyrimidine ring, leading to the pyrimido[4,5-d]pyrimidine core. For example, condensation of this compound with formamide (B127407) or cyclization with aldehydes can lead to the formation of this fused ring system. A strategy for preparing highly substituted pyrimido[4,5-d]pyrimidin-4(1H)-ones involves the cyclization of a 4-amino-pyrimidine-5-carboxamide with an aldehyde. nih.gov This highlights the utility of the 5-amino group as a key nucleophile in constructing complex heterocyclic frameworks.

Derivatization for Advanced Analytical Applications

The primary amino group in this compound is a key site for chemical modification to enhance its detectability and separation in various analytical techniques, particularly chromatography. Derivatization is often employed to decrease the polarity of amines and modify their characteristics for analysis by methods like gas chromatography (GC). nih.gov Common strategies involve acylation, silylation, and alkylation. nih.gov

For high-performance liquid chromatography (HPLC), derivatization can improve the response of detectors. nih.gov For instance, reagents that introduce a fluorophore or a chromophore can significantly enhance sensitivity. Dansyl chloride, for example, is a reagent used for the derivatization of primary amines, leading to fluorescent derivatives that can be detected at very low concentrations. nih.gov Another approach for amine analysis is the use of 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate, which improves the retention of polar metabolites in reversed-phase liquid chromatography. chemrxiv.org The choice of derivatizing agent depends on the analytical method and the desired sensitivity.

Table 1: Common Derivatizing Reagents for Primary Amines in Analytical Chemistry

| Derivatizing Agent | Functional Group Targeted | Analytical Technique | Purpose |

| Dansyl chloride | Primary amines | HPLC with fluorescence detection | Increases sensitivity |

| 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate | Primary amines | Reversed-phase HPLC | Improves retention of polar analytes |

| Silylation reagents (e.g., BSTFA) | Primary amines | Gas Chromatography | Increases volatility and thermal stability |

| Acylation reagents (e.g., trifluoroacetic anhydride) | Primary amines | Gas Chromatography | Increases volatility and improves chromatographic peak shape |

Transformations of the Benzyloxy Ether Linkage

The benzyloxy group in this compound serves as a protective group for the hydroxyl function on the pyrimidine ring. Its removal or modification is a critical step in the synthesis of various derivatives.

The cleavage of benzyl (B1604629) ethers is a well-established transformation in organic synthesis. A common method for deprotection is palladium-catalyzed hydrogenolysis, which yields the corresponding alcohol and toluene. organic-chemistry.org For molecules containing other reducible functional groups, hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be used as a milder source of hydrogen. organic-chemistry.org

Strong acids can also cleave benzyl ethers, although this method is limited to substrates that are not sensitive to acidic conditions. organic-chemistry.org Lewis acids have also been explored for debenzylation reactions. dal.ca

While complete cleavage is common, the benzyloxy group can also undergo oxidative modifications. Benzylic ethers can be oxidatively cleaved to provide aromatic aldehydes and alcohols. organic-chemistry.org For instance, reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can facilitate this transformation. organic-chemistry.org It is also noted that pyrimidine derivatives can undergo oxidation, which may lead to the formation of carboxylic acid groups or ring oxidation, depending on the reagents and reaction conditions. researchgate.net The pyrimidine ring itself is susceptible to reduction, which can yield tetrahydropyrimidine (B8763341) derivatives. researchgate.net

Mechanistic Investigations and Computational Studies on Pyrimidine Reactivity

Theoretical Frameworks for Understanding SNAr Reactions in Pyrimidines

Nucleophilic aromatic substitution (SNAr) on pyrimidine (B1678525) rings is a fundamental reaction for their functionalization. The electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, facilitates attack by nucleophiles. This reactivity is further enhanced by the presence of electron-withdrawing groups. The reaction typically proceeds through an addition-elimination mechanism. pressbooks.pub

The established pathway involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a suitable leaving group (like the chlorine atom at the C-6 position in 4-(benzyloxy)-6-chloropyrimidin-5-amine), leading to the formation of a resonance-stabilized anionic intermediate. youtube.com This intermediate disrupts the aromaticity of the pyrimidine ring.

Leaving Group Expulsion: The leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product. pressbooks.pubyoutube.com

While this stepwise mechanism is widely accepted, recent experimental and computational studies suggest that some SNAr reactions may follow a concerted pathway, where the formation of the new bond and the breaking of the old bond occur simultaneously. researchgate.netchemrxiv.orgnih.gov In such cases, the traditionally viewed intermediate becomes a transition state. The operative mechanism, whether stepwise or concerted, is subtly influenced by the specific reactants, leaving groups, and reaction conditions. nih.govfrontiersin.org For pyrimidines, the positions most susceptible to SNAr reactions are C-2, C-4, and C-6, as these are electronically activated by the ring nitrogens. baranlab.org

Role of Meisenheimer Complexes and Pre-reactive States in Reaction Mechanisms

In the context of a stepwise SNAr mechanism, the anionic σ-adduct formed upon nucleophilic attack is known as a Meisenheimer complex. nih.govresearchgate.net The stability of this complex is a critical factor in the reaction kinetics. For many years, these complexes were unequivocally considered reaction intermediates. researchgate.net However, this classical view has been challenged. Some contemporary research proposes that in many SNAr reactions, the Meisenheimer complex may not be a stable intermediate but rather represents the transition state of a concerted mechanism. researchgate.netchemrxiv.orgnih.gov

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the mechanisms of organic reactions, including the SNAr functionalization of pyrimidines. wuxiapptec.comacs.org DFT calculations allow for the detailed exploration of reaction energy profiles, providing insights into the structures of reactants, intermediates, transition states, and products. researchgate.net By modeling reactions at the molecular level, DFT can predict reactivity, regioselectivity, and the influence of various substituents, complementing and guiding experimental work. wuxiapptec.comresearchgate.net

A key application of DFT in mechanistic studies is the calculation of activation barriers (Gibbs free energy of activation, ΔG‡) and the geometry of transition states. researchgate.net The activation barrier determines the rate of a reaction; a lower barrier corresponds to a faster reaction. For substituted pyrimidines, DFT can be used to compare the activation barriers for nucleophilic attack at different positions, thereby predicting the regioselectivity of the reaction. wuxiapptec.com

For example, in dichloropyrimidines, DFT calculations have successfully explained why substitution occurs preferentially at the C-4 position in some cases and at the C-2 position in others, depending on the electronic nature of other substituents on the ring. wuxiapptec.com The calculations reveal that the transition state with the lower energy dictates the major product. Infrared vibration calculations are used to confirm the identity of a transition state, which should have one and only one imaginary frequency. wuxiapptec.com These computational models have shown good agreement with experimental observations. researchgate.net

| Substituent at C-6 | Attack Position | Relative Energy of Transition State (kcal/mol) | Predicted Selectivity |

|---|---|---|---|

| -H | C-4 | Lower Energy | C-4 Selective |

| -OMe | C-2 | 0.00 | C-2 Selective |

| C-4 | +0.76 | ||

| -NHMe | C-2 | 0.00 | C-2 Selective |

| C-4 | +1.00 |

The Kinetic Isotope Effect (KIE) is a powerful experimental and computational tool used to probe reaction mechanisms. libretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope (e.g., kH/kD for hydrogen/deuterium). wikipedia.org

Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. libretexts.org

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation but influences the reaction rate through electronic or steric effects. wikipedia.org

In the study of pyrimidine functionalization, KIEs can provide crucial evidence to distinguish between reaction mechanisms. For instance, the magnitude of a KIE can help determine whether a proton transfer is involved in the rate-limiting step or if a C-H bond is rehybridized in the transition state. Recent advances have used 12C/13C KIEs, determined through methods like 19F NMR, in conjunction with DFT calculations to support the argument for concerted SNAr pathways over stepwise ones involving a stable Meisenheimer intermediate. researchgate.netnih.gov

Influence of Substituents on Electronic and Steric Effects in Pyrimidine Functionalization

The reactivity and regioselectivity of SNAr reactions on the pyrimidine ring are highly sensitive to the electronic and steric properties of its substituents. wuxiapptec.comcsu.edu.au In the case of this compound, the benzyloxy (-OBn), amino (-NH2), and chloro (-Cl) groups all play a role in modulating the ring's reactivity.

Electronic Effects: Electron-donating groups (EDGs), such as the amino group at C-5 and the benzyloxy group at C-4, increase the electron density of the pyrimidine ring. This generally deactivates the ring towards nucleophilic attack compared to an unsubstituted or electron-withdrawing group-substituted ring. However, their positions relative to the leaving group are critical. An EDG can direct substitution. For instance, studies on 2,4-dichloropyrimidines show that strong EDGs at the C-6 position can reverse the typical C-4 selectivity and favor substitution at the C-2 position. wuxiapptec.com Electron-withdrawing groups, conversely, decrease electron density and activate the ring for SNAr. pressbooks.pub

Steric Effects: The size of the substituents can also influence the reaction's outcome. A bulky group can hinder the approach of a nucleophile to an adjacent reaction site. nih.gov For example, a sterically demanding substituent at the C-5 position of a dichloropyrimidine could affect the C-4/C-2 selectivity ratio. wuxiapptec.com The benzyloxy group in this compound is relatively bulky and could sterically influence the approach of a nucleophile to the C-6 position.

Computational tools like Frontier Molecular Orbital (FMO) theory and analysis of the molecular electrostatic potential (ESP) are often used to quantify these effects. wuxiapptec.comrsc.org The Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most electrophilic sites on the ring, predicting where a nucleophile is most likely to attack. wuxiapptec.com

| Substituent Type | Electronic Effect | Influence on Ring Reactivity | Example Groups |

|---|---|---|---|

| Electron-Donating Group (EDG) | Increases electron density (Resonance/Inductive) | Deactivates ring towards nucleophilic attack | -NH2, -OR (e.g., -OBn), -Alkyl |

| Electron-Withdrawing Group (EWG) | Decreases electron density (Resonance/Inductive) | Activates ring towards nucleophilic attack | -NO2, -CN, -SO2R, Halogens (Inductive) |

Advanced Synthetic Applications and Structural Diversification

4-(Benzyloxy)-6-chloropyrimidin-5-amine as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its constituent functional groups. The chlorine atom at the C6 position is highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of substituents, including amines, alcohols, and thiols. This reaction is often the first step in a synthetic sequence, allowing for the installation of a key diversity element.

Simultaneously, the 5-amino group, positioned adjacent to the chloro-substituent, is a key nucleophile for subsequent cyclization reactions. This vicinal relationship between the amino and chloro groups is fundamental to the construction of fused ring systems. The benzyloxy group at the C4 position typically functions as a stable protecting group for the hydroxyl functionality. It is resilient to many reaction conditions used to modify the C6 and C5 positions but can be selectively removed later in the synthetic route, commonly via catalytic hydrogenation, to reveal a new site for functionalization. This multi-faceted reactivity makes the compound a cornerstone building block for creating complex heterocyclic structures. enamine.netbldpharm.comenamine.net

Construction of Fused Polycyclic Heterocyclic Systems

The strategic placement of reactive groups on the this compound scaffold makes it an exemplary starting material for the synthesis of fused polycyclic heterocycles, which are prevalent in pharmacologically active molecules.

The purine (B94841) scaffold is a fundamental core in numerous biologically active compounds. This compound is an ideal precursor for purine analogues due to its 1,2-diamine-like functionality embedded within the pyrimidine (B1678525) ring. The synthesis typically involves a two-step process. First, the C6-chloro group is displaced by a primary or secondary amine. The resulting 4-(benzyloxy)-6-(substituted-amino)pyrimidin-5-amine then undergoes cyclization with a one-carbon synthon to form the fused imidazole (B134444) ring, completing the purine core. This classical approach, known as the Traube purine synthesis, offers a reliable and versatile route to a wide range of N6-substituted purine analogues.

| One-Carbon Synthon | Resulting Purine Moiety | Typical Reaction Conditions |

|---|---|---|

| Formic acid | Unsubstituted at C8 | Reflux |

| Triethyl orthoformate | Unsubstituted at C8 | Reflux, often with acid catalyst |

| Formamide (B127407) | Unsubstituted at C8 | High temperature (e.g., 150-180 °C) |

| Carbon disulfide | 8-Thioxopurine | Pyridine, reflux |

| Cyanogen bromide | 8-Aminopurine | Mild conditions |

Beyond purines, this compound is a key building block for other biologically relevant fused systems such as pyrrolopyrimidines and chromenopyrimidines.

Pyrrolopyrimidines: The synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, can be achieved through various strategies starting from this intermediate. One prominent method involves a Sonogashira coupling of the C6-chloro position with a terminal alkyne. The resulting 5-amino-6-alkynylpyrimidine can then undergo an intramolecular cyclization, often catalyzed by a base or a transition metal, to form the fused pyrrole (B145914) ring.

Chromenopyrimidines: The construction of chromeno[2,3-d]pyrimidines can be accomplished through multi-component reactions. nih.gov A common approach involves the reaction of an aminopyrimidine with an aldehyde and a CH-acidic component like a 1,3-dicarbonyl compound or a derivative of malononitrile. nih.gov Alternatively, a pre-functionalized aminopyrimidine can react with a salicylaldehyde (B1680747) derivative, leading to cyclization and the formation of the chromene ring fused to the pyrimidine core. researchgate.net

| Target Scaffold | Key Synthetic Strategy | Reactants with Pyrimidine Intermediate |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | Sonogashira coupling followed by intramolecular cyclization | Terminal alkyne, Pd catalyst, base |

| Chromeno[2,3-d]pyrimidine | Multi-component condensation | Salicylaldehyde derivative, catalyst (e.g., piperidine) |

| Thieno[2,3-d]pyrimidine | Gewald reaction | Elemental sulfur, active methylene (B1212753) compound, base |

| Pyrazolo[3,4-d]pyrimidine | Condensation and cyclization | Hydrazine derivative, followed by ring closure |

Strategic Modifications for Library Synthesis

The adaptable nature of this compound makes it highly suitable for modern drug discovery approaches that rely on the rapid generation of compound libraries to explore chemical space and identify bioactive molecules.

Parallel synthesis, a core technique in combinatorial chemistry, enables the rapid creation of large numbers of discrete compounds. acs.org The title compound is an excellent substrate for such approaches due to its sequential, regioselective reactivity. A typical library synthesis would involve a "split-and-pool" or parallel array strategy. In the first step, the pyrimidine core is reacted with a diverse set of nucleophiles (e.g., a library of amines) in separate reaction vessels to create a collection of C6-substituted intermediates. acs.org In the second step, these intermediates are reacted with a second library of reagents (e.g., various one-carbon synthons for cyclization) to generate the final fused-ring products. researchgate.net This two-dimensional diversification strategy can generate a vast number of unique molecules from a manageable set of starting materials.

| Scaffold | Diversity Point 1 (R¹) at C6 via SNAr | Diversity Point 2 (R²) via Cyclization | Resulting Fused Heterocycle |

|---|---|---|---|

| 4-(Benzyloxy)-pyrimidin-5-amine | Amine Library (R¹-NH₂) | Orthoformate Library (HC(OR²)₃) | N6, C8-disubstituted Purines |

| Thiol Library (R¹-SH) | Aldehyde Library (R²-CHO) | Substituted Thiazolo[5,4-d]pyrimidines |

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound's biological activity. The ability to selectively modify specific positions of a molecule is paramount. This compound offers at least three distinct points for regioselective functionalization. mdpi.comacs.orgnih.gov

C6 Position: The chloro group is the most electrophilic site and is readily displaced by a wide range of nucleophiles. This allows for the systematic exploration of how different substituents at this position affect biological activity. acs.org

C5 Position: The amino group can be acylated, alkylated, or, most importantly, used as a handle for annulation reactions to build fused rings. The nature of the fused ring can be systematically varied to probe its impact on target binding.

C4 Position: The benzyloxy group can be deprotected via hydrogenolysis to unmask a hydroxyl group. This new functional group can then be alkylated, acylated, or used in other transformations, providing a third vector for structural modification.

This controlled, stepwise functionalization allows chemists to build a focused library of analogues where only one part of the molecule is changed at a time, providing clear and interpretable SAR data. researchgate.net

| Position | Initial Functional Group | Potential Modifications | Purpose in SAR |

|---|---|---|---|

| C6 | -Cl | SNAr with amines, thiols, alcohols | Explore interactions with specific pockets of a binding site (H-bond donors/acceptors, hydrophobic groups). |

| C5 | -NH₂ | Cyclization with various synthons | Modify the overall shape, rigidity, and vectoral projection of substituents from the core scaffold. |

| C4 | -OBn (deprotects to -OH) | Alkylation, acylation, etherification | Probe for additional binding interactions or modify solubility and metabolic properties. |

Deconstruction-Reconstruction Strategies for Pyrimidine Diversification

A novel and powerful strategy for the structural diversification of pyrimidines, including complex derivatives like this compound, involves a deconstruction-reconstruction sequence. nih.govresearchgate.net This approach allows for the conversion of the pyrimidine core into a variety of other nitrogen-containing heteroaromatics, which can be challenging to access through traditional synthetic methods. nih.govrepec.orgnih.gov The strategy is particularly valuable in structure-activity relationship (SAR) studies, where rapid access to diverse analogues is crucial for optimizing the physicochemical properties of candidate molecules in drug and agrochemical development. nih.gov

The core of this methodology is the transformation of a pyrimidine into a versatile three-carbon iminoenamine building block, which then serves as a precursor for the de novo synthesis of new heterocyclic rings. nih.govresearchgate.net This process effectively masks a diversifiable three-carbon unit within the original pyrimidine structure, enabling late-stage diversification. nih.gov

Deconstruction: The pyrimidine ring is activated and then cleaved to generate a key intermediate.

Reconstruction: The intermediate is cyclized with various reagents to form a new heterocyclic scaffold.

Deconstruction Phase: Formation of the Iminoenamine Intermediate

The process begins with the conversion of the starting pyrimidine into a corresponding N-arylpyrimidinium salt. nih.govnih.gov This transformation activates the pyrimidine ring, making it susceptible to nucleophilic attack and subsequent cleavage. The cleavage step, typically induced by an amine such as piperidine (B6355638) or pyrrolidine, breaks open the pyrimidine ring to form a three-carbon iminoenamine or a related vinamidinium salt. nih.govresearchgate.net This iminoenamine is a synthetic equivalent of a 1,3-dicarbonyl compound, a classic building block in heterocyclic synthesis. nih.gov

The table below outlines the general conditions for the deconstruction of a model pyrimidine to its key intermediate.

| Starting Pyrimidine | Reagents for Pyrimidinium Salt Formation | Cleavage Reagent | Resulting Intermediate | Reference |

|---|---|---|---|---|

| Generic Substituted Pyrimidine | Tf₂O, Aniline derivative (e.g., 4-trifluoromethylaniline), Collidine | Piperidine or Pyrrolidine in EtOH | Iminoenamine / Vinamidinium Salt | nih.govresearchgate.netresearchgate.net |

Reconstruction Phase: Diversification into New Heterocycles

The true synthetic utility of this strategy lies in the versatility of the iminoenamine intermediate. nih.gov This three-carbon fragment can undergo cyclization reactions with a wide range of reagents to reconstruct not only modified versions of the original pyrimidine but also entirely different heterocyclic systems like pyrazoles and 1,2-oxazoles (isoxazoles). nih.govresearchgate.net

Reconstruction of Pyrimidines: Reacting the iminoenamine intermediate with amidines or guanidines under basic conditions regenerates the pyrimidine ring but allows for the introduction of new substituents at the C2-position. nih.gov This was demonstrated in the synthesis of the drug dabrafenib (B601069) (5t) and its analogues (5u, 5v) from a pyrimidine precursor. nih.gov

Synthesis of Pyrazoles: Cyclization with substituted hydrazines (e.g., N-phenylhydrazine) leads to the formation of pyrazoles. nih.gov This transformation is valuable as both pyrimidines and pyrazoles are prevalent scaffolds in FDA-approved drugs. researchgate.net

Synthesis of 1,2-Oxazoles: When the intermediate is treated with hydroxylamine, 1,2-oxazoles are formed. nih.gov This provides rapid access to another important class of heterocycles.

The following table summarizes various reconstruction pathways starting from the common iminoenamine intermediate.

| Intermediate | Cyclization Reagent | Reaction Conditions | Product Heterocycle | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iminoenamine (4b) | Guanidine | NaOEt, EtOH | 2-Aminopyrimidine (Dabrafenib, 5t) | 65 | nih.gov |

| Iminoenamine (4b) | Cyclopropaneamidine | NaOEt, EtOH | 2-Cyclopropylpyrimidine (5u) | 55 | nih.gov |

| Iminoenamine (4b) | N-Phenylhydrazine | EtOH, 60 °C | N-Phenylpyrazole (6h) | 78 | nih.gov |

| Iminoenamine (4b) | Hydrazine | EtOH, 60 °C | NH-Pyrazole (6i) | 80 | nih.gov |

| Iminoenamine (4b) | Hydroxylamine | EtOH, 60 °C | 1,2-Oxazole (6j) | 72 | nih.gov |

This deconstruction-reconstruction approach enables a one-to-multiple skeletal editing of the pyrimidine core, allowing chemists to leverage the synthetic accessibility of pyrimidines to create diverse libraries of other valuable heterocycles. nih.govresearchgate.net

Emerging Research Directions in Functionalized Pyrimidine Chemistry

Development of Novel Catalytic Systems for Pyrimidine (B1678525) Functionalization

The strategic modification of the pyrimidine core is paramount for developing new chemical entities with tailored properties. Modern research has moved beyond classical methods, focusing on the development of sophisticated catalytic systems that offer enhanced efficiency, selectivity, and broader substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis remains a dominant force in pyrimidine functionalization. The chlorine atom at the C6 position of 4-(Benzyloxy)-6-chloropyrimidin-5-amine is a prime site for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions. Recent advancements are centered on catalyst design to overcome the challenges associated with the electron-deficient nature of the pyrimidine ring.

Notably, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has enabled unprecedented control over regioselectivity in di-halogenated pyrimidines and pyridines. nih.gov These ligands can promote coupling at positions that are typically less reactive, offering new pathways for creating diverse molecular architectures. nih.gov For substrates like chloropyrimidines, catalyst systems are often optimized to ensure high yields and tolerate sensitive functional groups, which is crucial for multi-step syntheses in drug discovery. researchgate.netdntb.gov.ua The application of microwave irradiation has also emerged as a powerful tool to accelerate these reactions, significantly reducing reaction times from hours to minutes and often improving yields. mdpi.com

| Catalytic Approach | Catalyst/Ligand System | Application on Pyrimidine Core | Key Advancement |

| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ or Pd(PPh₃)₂Cl₂ | Arylation at C-Cl bond | Effective for coupling arylboronic acids with 4,6-dichloropyrimidines. dntb.gov.ua |

| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand L6 | C-N bond formation | Enables synthesis of N-arylated heterocycles, crucial for biologically active compounds. acs.org |

| Regioselective Coupling | Pd / IPr (NHC Ligand) | Selective arylation of dichloropyridines | Ligand-controlled selectivity, enabling coupling at unconventional positions (e.g., C4 over C2). nih.gov |

| Heck Reaction | Palladium(0) species | Alkenylation at C-Cl bond | Microwave-assisted protocols dramatically reduce reaction times and increase efficiency. mdpi.com |

Direct C-H Functionalization: A paradigm shift in synthetic strategy involves the direct functionalization of carbon-hydrogen (C-H) bonds, which circumvents the need for pre-functionalized starting materials like organohalides. nih.gov This atom-economical approach is increasingly being applied to pyrimidines. researchgate.net Palladium and nickel catalysts have been developed to selectively activate and functionalize C-H bonds at various positions on the pyrimidine ring or on aryl substituents attached to it. acs.org For instance, the pyrimidine ring itself can act as a directing group to guide the catalyst to a specific C-H bond on an appended aryl group, enabling regioselective arylation, iodination, or acetoxylation. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This strategy is highly effective for the functionalization of heteroaromatics. nih.govacs.org Organic dyes or metal complexes absorb light to become potent single-electron transfer agents, capable of activating substrates in ways that are complementary to traditional thermal methods. researchgate.netnicewiczlaboratory.com For pyrimidines, this can involve generating a pyridinyl-like radical that couples with other radical species, allowing for novel C-C and C-heteroatom bond formations. nih.govacs.org This approach is particularly valuable for installing functional groups that are incompatible with harsher, metal-catalyzed conditions.

Novel Iron and Iridium Catalysis: Expanding the catalytic toolkit beyond palladium, researchers are exploring earth-abundant and alternative metals. Iron-catalyzed systems, for example, have been developed for the modular synthesis of pyrimidines from ketones and amidines. organic-chemistry.org Iridium-pincer complexes have been shown to efficiently catalyze the regioselective synthesis of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. mdpi.com These developments highlight a trend towards more sustainable and economically viable catalytic processes. mdpi.com

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pyrimidine derivatives, aiming to reduce environmental impact and improve safety. This involves the use of renewable resources, minimizing waste, and employing safer reaction conditions. For a molecule like This compound , green approaches can be applied to both its synthesis and subsequent functionalization.

Key strategies in this area include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with water, supercritical fluids, or bio-based solvents like glycerol (B35011) and ionic liquids is a primary focus. Water, in particular, is an attractive medium for reactions like the Suzuki-Miyaura coupling, often facilitated by water-soluble ligands.

Catalyst Recycling: The development of recyclable catalysts, such as those based on earth-abundant metals like iron, reduces waste and cost. organic-chemistry.org Heterogenizing homogeneous catalysts by immobilizing them on solid supports is another effective strategy for easy separation and reuse.

Energy Efficiency: Microwave-assisted synthesis and flow chemistry are prime examples of energy-efficient technologies. mdpi.com Microwave heating can dramatically shorten reaction times, while flow reactors offer superior heat and mass transfer, leading to higher yields and purity with lower energy consumption.

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of atoms from reactants into the final product. Direct C-H activation is a key example of an atom-economical transformation, as it avoids the generation of stoichiometric byproducts typical of traditional cross-coupling reactions. nih.govacs.org

Integration of Flow Chemistry and Automated Synthesis for Pyrimidine Derivatives

Continuous flow chemistry and automated synthesis platforms are transforming the production of pyrimidine derivatives from a batch-wise laboratory scale to a continuous, industrial-level process. These technologies offer significant advantages in terms of safety, efficiency, scalability, and the ability to rapidly generate libraries of compounds for screening.

Flow Chemistry: In a flow chemistry setup, reactants are continuously pumped through a network of tubes and reactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and product purity. The small reactor volumes enhance safety, especially when dealing with hazardous reagents or exothermic reactions. Recently, a two-step tandem continuous-flow protocol was developed for synthesizing sugar-containing pyrimidine derivatives, demonstrating the power of this technique to perform multi-step transformations without isolating intermediates. nih.gov This approach is directly applicable to the functionalization of This compound , where sequential reactions could be performed in a single, continuous operation.

Automated Synthesis: Automated synthesis platforms integrate robotics with chemical reactors to perform multi-step synthetic sequences with minimal human intervention. These systems can vary reagents, catalysts, and reaction conditions systematically, enabling the rapid optimization of reaction protocols and the generation of large libraries of pyrimidine analogues for structure-activity relationship (SAR) studies. This high-throughput capability is invaluable in drug discovery programs.

| Technology | Key Advantages for Pyrimidine Synthesis | Example Application |

| Flow Chemistry | Enhanced safety, precise control of reaction conditions, improved yield and purity, easy scalability. | Tandem synthesis of complex pyrimidine derivatives without intermediate purification. nih.gov |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid generation of compound libraries for SAR studies. | Optimization of catalytic cross-coupling reactions for diverse pyrimidine scaffolds. |

Computational Design of Pyrimidine Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern synthetic planning, allowing researchers to predict the properties and reactivity of molecules before they are synthesized in the lab. For pyrimidine derivatives, methods like Density Functional Theory (DFT) are used to gain deep insights into their electronic structure and reaction mechanisms.

Key applications of computational design include:

Predicting Reactivity and Regioselectivity: Computational models can accurately predict which sites on a substituted pyrimidine ring, such as This compound , are most susceptible to nucleophilic or electrophilic attack. This helps in designing selective reactions and avoiding unwanted side products.

Designing Novel Catalysts: Quantum chemical calculations can elucidate the mechanism of catalytic cycles, helping to design more efficient and selective catalysts. By modeling the transition states of key steps like oxidative addition and reductive elimination in a palladium-catalyzed cycle, researchers can rationally modify ligand structures to improve catalyst performance.

Screening Virtual Libraries: Before embarking on extensive synthetic work, large virtual libraries of pyrimidine derivatives can be generated and screened in silico for desired properties, such as binding affinity to a biological target. This computational pre-screening focuses laboratory efforts on the most promising candidates, saving significant time and resources.

Advanced Spectroscopic and Spectrometric Characterization Techniques for Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Advanced spectroscopic and spectrometric techniques are providing unprecedented insights into the transient intermediates and complex pathways involved in the functionalization of pyrimidines.

In Situ Spectroscopy: Techniques like in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for the real-time monitoring of reacting species directly in the reaction vessel. This provides invaluable data on reaction kinetics, the formation and decay of intermediates, and catalyst speciation, helping to build a complete picture of the catalytic cycle.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) and techniques like Electrospray Ionization (ESI-MS) are powerful tools for identifying and characterizing reactive intermediates, even those present at very low concentrations. By coupling mass spectrometry to a reaction setup, chemists can "fish out" and identify key species that define the mechanistic pathway.

Transient Absorption Spectroscopy: For photochemical reactions, such as those driven by photoredox catalysis, transient absorption spectroscopy (TAS) is used to detect and characterize short-lived excited states and radical ions. nih.govacs.org This technique provides critical information on the kinetics of electron transfer and other primary photophysical processes that initiate the chemical transformation. nih.govacs.org

These advanced analytical methods are essential for validating the mechanisms proposed by computational studies and for providing the detailed understanding needed to push the boundaries of pyrimidine chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.